![molecular formula C18H19N3O3 B2946377 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide CAS No. 2034377-07-4](/img/structure/B2946377.png)
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide
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Description
“N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . It also includes a pyrazole ring, which is a class of organic compounds with a five-membered ring with two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized using various methods. For instance, ester and amide derivatives containing furan rings have been synthesized under mild synthetic conditions supported by microwave radiation . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The furan and pyrazole rings would contribute to the aromaticity of the compound .Chemical Reactions Analysis
The compound, due to the presence of the furan and pyrazole rings, might undergo various chemical reactions. Furan rings can participate in electrophilic substitution reactions, while pyrazole rings can undergo reactions at the nitrogen atoms .Mechanism of Action
Target of Action
Furan derivatives have been known to interact with various targets or receptors in the body, acting as mao inhibitors, kappa opioid receptor agonists, sigma receptor agonists, gaba receptor agonists, cox-2 inhibitors, beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc .
Mode of Action
Furan derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Furan derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Furan derivatives are known to have good pharmacokinetic characteristics, often used to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Furan derivatives are known to have broad therapeutic properties, encouraging medicinal chemists to synthesize a large number of novel chemotherapeutic agents .
Action Environment
The production of chemicals from biomass, such as furan derivatives, offers both economic and ecological benefits, according to the principles of the circular economy .
properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-14(24-17-5-3-2-4-6-17)18(22)19-8-9-21-12-16(11-20-21)15-7-10-23-13-15/h2-7,10-14H,8-9H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLGSQDOOOGRKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C=C(C=N1)C2=COC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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